4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride

Catalog No.
S815862
CAS No.
1443979-74-5
M.F
C7H5BrClFO3S
M. Wt
303.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chlor...

CAS Number

1443979-74-5

Product Name

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5BrClFO3S

Molecular Weight

303.53 g/mol

InChI

InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)5(10)3-7(6)14(9,11)12/h2-3H,1H3

InChI Key

NHUNHVWVWOIQFW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
  • Chemical Intermediate: Based on its structure, 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride could potentially act as a chemical intermediate. The presence of the sulfonyl chloride group suggests its use as a sulfonylation reagent. However, no documented research on its use in this context has been found.
  • Building Block for Fluorinated Molecules: The molecule contains a fluorine atom and a methoxy group, functional groups commonly used in medicinal chemistry. This suggests it could be a building block for the synthesis of more complex fluorinated molecules with potential biological activity. However, there is no current research available to support this specific application.

Search Resources:

While there is no scientific research specifically on 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride, the following resources were used for this search:

  • Sigma-Aldrich [1, 4] :提供了有关化学性质和供应商信息的页面,但没有提及研究应用 ()
  • PubChem [3]: 提供有关理化特性和分类的信息,但没有提到研究应用 ()
  • CymitQuimica [2]: 提供购买此化合物的页面,但没有提及研究应用 ()

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is an aromatic organic compound classified as an arylsulfonyl chloride. Its molecular formula is C₇H₅BrClFO₃S, and it has a molecular weight of approximately 303.53 g/mol. The compound features a complex structure that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonyl chloride functional group. This combination of substituents contributes to its unique chemical properties and potential applications in organic synthesis .

Currently, there is no scientific literature available on the specific mechanism of action of FBMSC.

Due to the limited information on FBMSC, it is essential to handle it with caution, assuming the following potential hazards:

  • Corrosive: The sulfonyl chloride group can react with skin and tissues, causing irritation and burns.
  • Lacrimator: May irritate the eyes.
  • Toxic: Potential for harmful effects if inhaled or ingested.
. It can participate in:

  • Nucleophilic substitution reactions: The sulfonyl chloride can be replaced by nucleophiles, leading to the formation of sulfonamides.
  • Halogenation reactions: The bromine and fluorine substituents allow for further halogenation under specific conditions.
  • Formation of sulfonate esters: Reacting with alcohols can yield sulfonate esters, useful in synthetic organic chemistry.

Due to the limited literature on this specific compound, detailed mechanisms and reaction conditions remain largely unexplored .

The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the appropriate brominated and fluorinated methoxybenzene derivative.
  • Sulfonylation Reaction: The introduction of the sulfonyl chloride group can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

Due to the complexity of its structure, precise reaction conditions must be optimized for successful synthesis .

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride has potential applications in:

  • Organic Synthesis: As a building block for more complex molecules in pharmaceutical chemistry.
  • Material Science: Possible use in developing new materials with specific properties due to its unique functional groups.
  • Chemical Research: It may serve as a reagent for exploring new chemical pathways or mechanisms.

The exact applications remain speculative due to limited research on this specific compound .

Several compounds share structural similarities with 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chlorideSimilar halogenated methoxybenzene structureDifferent position of halogens
4-Chloro-5-fluoro-2-methoxybenzeneContains chlorine instead of brominePotentially different reactivity due to chlorine
3-Bromo-4-fluoro-benzenesulfonyl chlorideSulfonyl group at different positionDifferent electronic effects from positioning

These compounds illustrate variations in halogen substitution and sulfonyl positioning, which can significantly influence their reactivity and potential applications in organic synthesis .

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-14

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